4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine
Description
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine is a halogenated pyrimidine derivative featuring a chloro-substituted pyrimidine core with a 5-chloro-2-methoxyphenyl group at position 6 and a methyl group at position 2. Pyrimidines are critical in medicinal chemistry due to their role as bioisosteres for purines and their presence in pharmaceuticals targeting enzymes, kinases, and nucleic acids.
Properties
IUPAC Name |
4-chloro-6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-15-10(6-12(14)16-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLQXPBGRCWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Synthesis and Chlorination
A robust method for synthesizing 4-chloro-6-methylpyrimidines involves chlorination of 4-methyl-6-hydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of an organic base. This method provides high purity and yield under controlled temperature and stoichiometry:
Step 1: Chlorination Reaction
- React 4-methyl-6-hydroxypyrimidine with phosphorus oxychloride and an organic base (e.g., triethylamine or pyridine) in a molar ratio approximately 1:5-10:0.5-1.
- Conduct the reaction at 25–100°C for 2–5 hours.
- The organic base scavenges HCl generated, preventing side reactions.
- Cooling to 5–10°C before base addition improves operability and minimizes side reactions.
Step 2: Workup
- Quench the reaction with water and extract the product with an organic solvent.
- Adjust pH with saturated sodium bicarbonate solution to neutralize residual acid.
- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Recrystallize from n-hexane to obtain pure 4-chloro-6-methylpyrimidine.
This method prevents environmental pollution by capturing HCl gas with saturated sodium chloride solution and avoids high-temperature volatilization of toxic substances.
Alternative Multi-Step Synthesis via Pyrimidine Ring Construction
Another approach involves constructing the pyrimidine ring from precursors such as malononitrile and cyanamide derivatives, followed by chlorination and substitution steps:
Step A: Salt Formation
Malononitrile reacts with methanol and a composite solvent under HCl atmosphere to form dimethyl propylenediimine dihydrochloride.
Step B: Cyanamide Reaction
The salt reacts with potassium hydroxide and cyanamide solution to yield 3-amino-3-methoxy-N-cyano-2-propylene imine.
Step C: Condensation and Chlorination
Under catalytic conditions and HCl gas introduction, condensation forms the chlorinated pyrimidine derivative.
This multi-step process yields high product purity (up to 99%) and is scalable with environmentally conscious solvent choices such as dimethylformamide, dimethyl sulfoxide, and 1,4-dioxane.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Salt Formation | Malononitrile, methanol, composite solvent, HCl (0-20 atm) | -25 to 120 | 1-8 | High | Dimethyl propylenediimine dihydrochloride formed |
| Cyanamide Reaction | Potassium hydroxide, water, cyanamide solution | 0 to 100 | 1-10 | High | Produces 3-amino-3-methoxy-N-cyano intermediate |
| Condensation & Chlorination | Catalyst, HCl gas, complexing agent | -15 to 25 | ~1 | ~97.5 | Final pyrimidine chlorinated product |
| Chlorination of 4-methyl-6-hydroxypyrimidine | POCl3, organic base (e.g., triethylamine) | 25 to 100 | 2-5 | High | Produces 4-chloro-6-methylpyrimidine |
| Workup & Purification | Water quench, organic solvent extraction, pH adjustment, drying, recrystallization | Room temp | Variable | High | Ensures purity and environmental safety |
Research Findings and Optimization Notes
- The chlorination reaction benefits from controlled addition of organic base and temperature regulation to avoid side reactions and improve yield.
- Use of composite solvents such as dimethylformamide and dimethyl sulfoxide enhances solubility and reaction efficiency during salt formation and cyanamide steps.
- Environmental considerations include capturing HCl gas in saturated sodium chloride solution and avoiding high-temperature volatilization of toxic reagents.
- Recrystallization from n-hexane or methanol produces high purity crystals with melting points consistent with literature values (e.g., 103-104°C for related pyrimidines).
- The synthetic route is relatively short and suitable for scale-up, with yields reported up to 97.5% in related pyrimidine syntheses.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituents on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable reagents.
Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.
Scientific Research Applications
Overview
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine is a pyrimidine derivative that has garnered attention in various scientific fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by chloro and methoxy substituents on the phenyl ring, enhances its chemical reactivity and biological activity. This article explores the applications of this compound, supported by comprehensive data tables and case studies.
Scientific Research Applications
1. Pharmaceutical Development
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine is primarily investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, influenced by its substituents, which can enhance binding affinity and selectivity.
2. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through mechanisms such as:
- Inhibition of Tumor Growth : Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines by targeting pathways involved in cell proliferation and survival. For example, it has been shown to reduce the viability of specific cancer cells in vitro.
- Case Study - Breast Cancer : In a controlled study, administration of 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine led to significant tumor size reduction in xenograft models of breast cancer. The compound was administered at varying doses over several weeks, demonstrating dose-dependent efficacy.
3. Agrochemical Applications
The compound's properties also lend themselves to agricultural applications, particularly as a pesticide or herbicide.
- Mechanism of Action in Plants : It functions by disrupting specific metabolic pathways in target pests or weeds, leading to their growth inhibition or mortality. The presence of chloro and methoxy groups enhances its effectiveness against resistant strains .
| Study Type | Target | Effect Observed | Dose/Concentration |
|---|---|---|---|
| In Vitro Cell Line | Breast Cancer Cells | Reduced cell viability | IC50 = 10 µM |
| In Vivo Animal Model | Xenograft Tumors | Significant tumor size reduction | 10 mg/kg every two days |
| Agrochemical Testing | Various Plant Species | Inhibition of growth | 100 µg/mL |
Table 2: Synthetic Routes
| Route | Starting Material | Yield (%) | Comments |
|---|---|---|---|
| Route A | Chloro-substituted Phenol | 85% | Preferred for scalability |
| Route B | Methyl Pyrimidine | 75% | Requires additional purification |
Mechanism of Action
The mechanism of action of 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Substitutional Variations
Key analogs and their substituents:
Structural Insights:
- Chlorophenyl vs. Methoxy Groups : The 5-chloro-2-methoxyphenyl group in the target compound likely enhances lipophilicity and π-π stacking compared to simpler substituents like methoxy (e.g., 4-Chloro-6-methoxy-2-methylpyrimidine) .
- Amino vs. Methyl Groups: 2-Amino-4-chloro-6-methylpyrimidine exhibits stronger hydrogen bonding due to the NH₂ group, which may increase solubility and interaction with biological targets compared to the methyl group in the target compound .
Physical and Crystallographic Properties
Crystal Packing and Interactions:
- 4,6-Dichloro-5-methoxypyrimidine : Exhibits Cl···N interactions (3.09–3.10 Å), forming a 3D framework. Similar interactions may stabilize the target compound’s crystal lattice .
- 2-Amino-4-chloro-6-methylpyrimidine: NH₂ groups participate in hydrogen bonding, contrasting with the methyl group’s steric effects in the target compound .
Melting Points and Stability:
Enzyme Inhibition :
- The 5-chloro-2-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets, similar to 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine’s aromatic interactions .
Biological Activity
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine is a synthetic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The molecular formula of 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine is , with a molecular weight of 269.12 g/mol. Its structure includes a pyrimidine ring with chlorine and methoxy substituents, which significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.12 g/mol |
| CAS Number | 774607-92-0 |
| Density | Not Available |
| Boiling Point | Not Available |
Anti-inflammatory Properties
Research indicates that 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine exhibits significant anti-inflammatory activity. Pyrimidine derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. For example, related compounds have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range against these enzymes .
In a comparative study, several pyrimidine derivatives demonstrated varying degrees of inhibition in paw edema models, with some exhibiting higher efficacy than indomethacin, a standard anti-inflammatory drug .
Antimicrobial Activity
The compound also shows promising antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Aspergillus niger. The presence of chloro and methoxy groups enhances its antimicrobial efficacy compared to other derivatives.
The biological activity of 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural features of the compound, particularly the chloro and methoxy substituents, influence its binding affinity and selectivity towards these targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The unique combination of substituents in 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine may enhance its stability and reactivity, leading to improved pharmacological profiles compared to other analogs .
Case Studies
- Anti-inflammatory Efficacy : In a study assessing various pyrimidine derivatives for anti-inflammatory effects, compounds similar to 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine showed significant inhibition rates in animal models, suggesting potential for therapeutic use .
- Antimicrobial Activity : A series of experiments demonstrated that this compound exhibited notable bacteriostatic effects against S. aureus, with IC50 values indicating strong antimicrobial activity that could be harnessed for pharmaceutical applications .
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, with some showing selective cytotoxicity against cancer cell lines while sparing normal cells .
Q & A
Q. How can the synthesis of 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine be optimized for high yield and purity?
Methodological Answer: A multi-step synthesis approach is recommended. For example, halogenation of the pyrimidine core under nitrogen protection (e.g., using bromine or chlorine gas) ensures regioselectivity, while coupling reactions with substituted aryl groups (e.g., Suzuki-Miyaura cross-coupling) require palladium catalysts and inert conditions . Post-synthetic purification via column chromatography (silica gel, eluent: 5–10% ethanol in dichloromethane) and recrystallization from ethyl acetate/hexane mixtures improves purity (>95%) . Monitoring reaction progress with TLC or HPLC minimizes byproduct formation.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals to distinguish aromatic protons (δ 6.5–8.0 ppm) and methyl/methoxy groups (δ 2.0–3.5 ppm). Diastereotopic protons in the pyrimidine ring may split into doublets or quartets .
- ESI-MS : Confirm molecular weight (e.g., calculated [M+H]+ = 313.2) and fragmentation patterns to validate substituents .
- IR Spectroscopy : Identify C-Cl stretches (550–750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
Q. What safety protocols are essential during handling?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation from chlorinated intermediates .
- Store waste separately in labeled containers for professional disposal to avoid environmental contamination (e.g., halogenated organics require specialized treatment) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data (e.g., dihedral angles, hydrogen bonding) be resolved?
Methodological Answer: Conflicting dihedral angles between pyrimidine and aryl groups (e.g., 12.8° vs. 86.1° in polymorphs) arise from intramolecular interactions like N–H⋯N hydrogen bonding or steric hindrance . Single-crystal X-ray diffraction (SCXRD) at low temperatures (100 K) enhances resolution. Computational modeling (DFT or MD simulations) can reconcile experimental vs. theoretical geometries by assessing torsional energy barriers .
Q. What mechanistic insights explain its bioactivity as an enzyme inhibitor?
Methodological Answer: The compound’s chlorinated aryl and methoxy groups likely interact with hydrophobic pockets of target enzymes (e.g., methionine aminopeptidase-1), while the pyrimidine core mimics nucleotide bases for competitive inhibition . Dose-response assays (IC50 determination) and molecular docking (AutoDock/Vina) validate binding modes. For example, substituent orientation at C5/C6 positions influences steric complementarity with active sites .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
Methodological Answer:
- Electron-withdrawing groups (Cl, F) : Enhance electrophilicity for covalent binding (e.g., to cysteine residues) but may reduce solubility .
- Methoxy groups : Improve bioavailability via hydrogen bonding with polar residues (e.g., Ser/Thr in kinases) .
- Methyl groups at C2 : Increase steric bulk, potentially reducing off-target interactions .
Q. Why do polymorphic forms exhibit divergent biological activities?
Methodological Answer: Polymorphs (e.g., Form I vs. II) differ in crystal packing (C–H⋯π interactions) and solubility, altering dissolution rates and bioavailability . Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify dominant forms. In vitro assays (e.g., MIC against S. aureus) correlate activity with polymorph-specific solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
